molecular formula C11H22BClO3 B12961598 2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 162854-89-9

2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12961598
CAS No.: 162854-89-9
M. Wt: 248.56 g/mol
InChI Key: YDQPNMXEVAGNOH-UHFFFAOYSA-N
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Description

2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are highly valuable building blocks in organic synthesis due to their versatility and stability. This compound, in particular, is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol boronic esters with appropriate alkyl halides under controlled conditions. The reaction is often catalyzed by transition metals to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester structure, which provides stability and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

162854-89-9

Molecular Formula

C11H22BClO3

Molecular Weight

248.56 g/mol

IUPAC Name

2-(1-chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H22BClO3/c1-10(2)11(3,4)16-12(15-10)9(13)7-6-8-14-5/h9H,6-8H2,1-5H3

InChI Key

YDQPNMXEVAGNOH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCOC)Cl

Origin of Product

United States

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